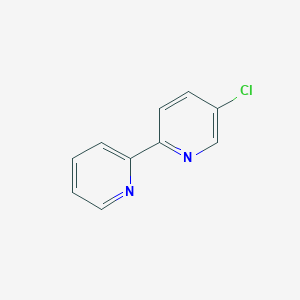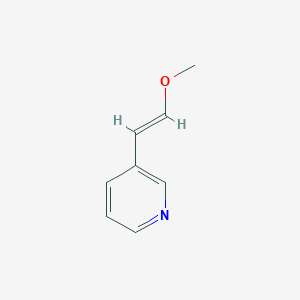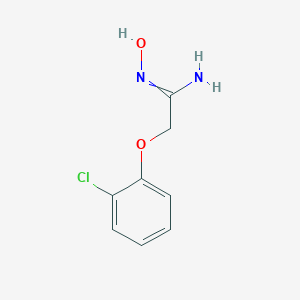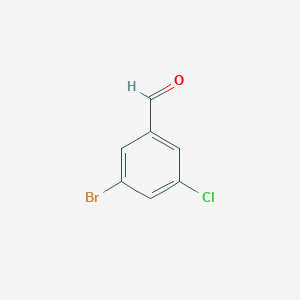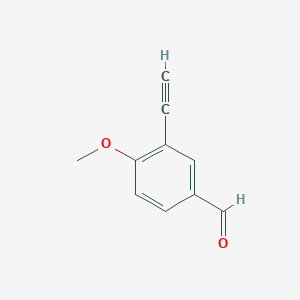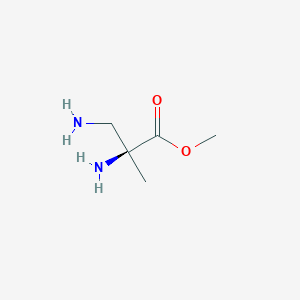
2-Chloro-4-propyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-propyl-1,3-benzothiazole (CPBT) is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a benzene ring fused to a thiazole ring. CPBT is a pale yellow crystalline solid that is soluble in most organic solvents. It is used in various scientific research applications due to its unique chemical structure and properties.
作用機序
The mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-Chloro-4-propyl-1,3-benzothiazole is also known to exhibit antioxidant and anti-inflammatory properties.
生化学的および生理学的効果
2-Chloro-4-propyl-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. 2-Chloro-4-propyl-1,3-benzothiazole has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. 2-Chloro-4-propyl-1,3-benzothiazole has been reported to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia.
実験室実験の利点と制限
2-Chloro-4-propyl-1,3-benzothiazole has several advantages as a research tool. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods without decomposition. However, 2-Chloro-4-propyl-1,3-benzothiazole has several limitations as well. It is toxic and can cause skin and eye irritation. It is also difficult to handle due to its low solubility in water.
将来の方向性
There are several future directions for the research on 2-Chloro-4-propyl-1,3-benzothiazole. One area of research is the development of new synthetic methods for 2-Chloro-4-propyl-1,3-benzothiazole and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole and its potential as a therapeutic agent. Additionally, the development of new applications for 2-Chloro-4-propyl-1,3-benzothiazole in material science and nanotechnology is an area of interest.
合成法
2-Chloro-4-propyl-1,3-benzothiazole can be synthesized by reacting 2-chloroaniline with propyl thiol in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
2-Chloro-4-propyl-1,3-benzothiazole is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various heterocyclic compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. 2-Chloro-4-propyl-1,3-benzothiazole is also used in the synthesis of various pharmaceuticals such as antifungal agents, antitumor agents, and antibacterial agents.
特性
CAS番号 |
182344-58-7 |
|---|---|
製品名 |
2-Chloro-4-propyl-1,3-benzothiazole |
分子式 |
C10H10ClNS |
分子量 |
211.71 g/mol |
IUPAC名 |
2-chloro-4-propyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3 |
InChIキー |
QDQVWTYVFYTZTD-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
正規SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
同義語 |
Benzothiazole, 2-chloro-4-propyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




